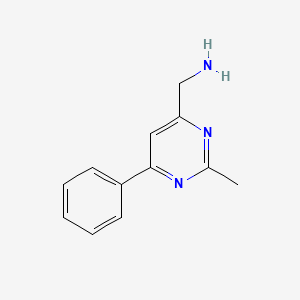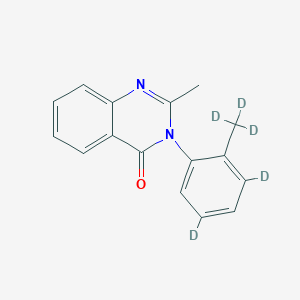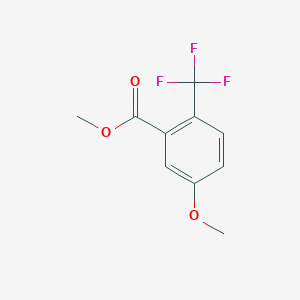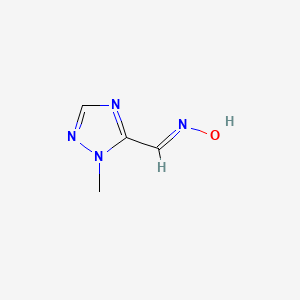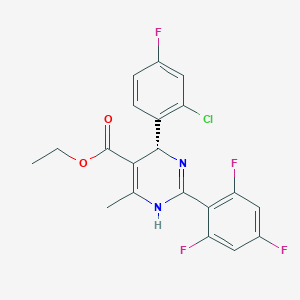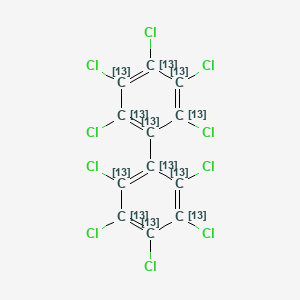
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a biphenyl structure, making it a member of the polychlorinated biphenyl (PCB) family. PCBs are known for their chemical stability and resistance to degradation, which has led to their widespread use in various industrial applications.
准备方法
The synthesis of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial production methods for this compound are similar to those used for other PCBs, involving large-scale chlorination reactors and stringent safety measures to handle the toxic and corrosive nature of chlorine gas.
化学反应分析
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
科学研究应用
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers use this compound to investigate the toxicological effects of PCBs on living organisms, including their bioaccumulation and biomagnification in food chains.
Medicine: Studies are conducted to understand the potential health impacts of PCBs on human health, including their role in endocrine disruption and carcinogenesis.
Industry: This compound is used in the development of materials with high chemical stability and resistance to degradation, such as insulating fluids and plasticizers.
作用机制
The mechanism of action of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics.
Pathways: The activation of AhR by this compound can result in the transcriptional activation of genes involved in oxidative stress response, inflammation, and cell proliferation.
相似化合物的比较
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can be compared with other similar compounds, such as:
1,2,3,4,5-pentachloro-6-(1,2,2-trichlorovinyl)benzene: This compound has a similar chlorination pattern but differs in the presence of a trichlorovinyl group instead of a biphenyl structure.
1,2,3,4,5-pentachloro-6-vinylsulfanyl-benzene: This compound contains a vinylsulfanyl group, which imparts different chemical properties and reactivity compared to the biphenyl structure.
Pentachloronitrobenzene: This compound has a nitro group instead of a biphenyl structure, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12Cl10 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
ONXPZLFXDMAPRO-WCGVKTIYSA-N |
手性 SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
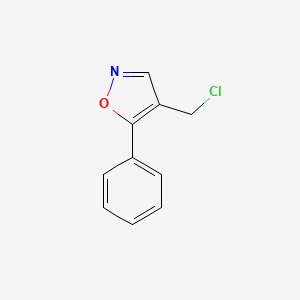
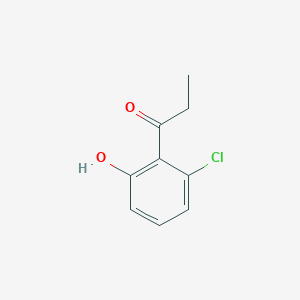
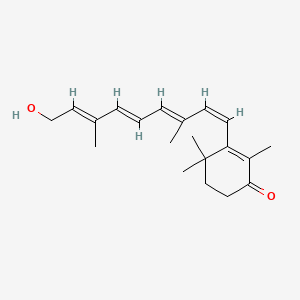
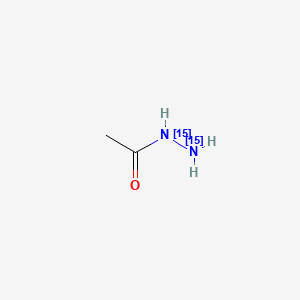
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
